![molecular formula C7H3BrClF3O B1290684 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene CAS No. 406232-79-9](/img/structure/B1290684.png)
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene
Overview
Description
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 406232-79-9 . It has a molecular weight of 275.45 .
Synthesis Analysis
The synthesis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene can be achieved by the nucleophilic trifluoromethoxylation of alkyl halides . A practical method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent under mild reaction conditions .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene can be represented by the InChI code: 1S/C7H3BrClF3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H .Chemical Reactions Analysis
The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . This method has been applied to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .Physical And Chemical Properties Analysis
The compound is stored at room temperature . The physical form of the compound is not specified in the available resources .Scientific Research Applications
Synthesis of Aryl Trifluoromethyl Ethers
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene: is a valuable precursor in the synthesis of aryl trifluoromethyl ethers. These compounds are significant due to their potential pharmacological properties and as intermediates in organic synthesis .
Material Science
In material science, this compound can be used to introduce trifluoromethoxy groups into polymers, enhancing their hydrophobicity and chemical resistance, which is beneficial for creating advanced materials with specific properties .
Pharmaceutical Research
The trifluoromethoxy group is known for its ability to improve the metabolic stability of pharmaceuticals. Therefore, 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene can be utilized in the design and development of new drugs .
Agrochemical Development
This compound can also serve as a building block in the synthesis of agrochemicals. The introduction of a trifluoromethoxy group can lead to agrochemicals with improved activity and selectivity .
Fluorinated Liquid Crystals
Due to its structural features, 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene can be used in the synthesis of fluorinated liquid crystals, which are essential for display technologies .
Catalyst and Ligand Synthesis
It can act as a starting material for the synthesis of catalysts and ligands that contain the trifluoromethoxy group, which can impart unique reactivity and selectivity in various catalytic processes .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene are not explicitly mentioned in the available literature. This compound is a derivative of benzene, and benzene derivatives are known to interact with various biological targets, including enzymes and receptors. The specific targets for this compound may depend on its exact biochemical properties and the context of its use .
Mode of Action
The mode of action of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is not well-documented. As a benzene derivative, it may interact with its targets through various mechanisms, such as binding to active sites or altering the conformation of target molecules. The presence of bromo, chloro, and trifluoromethoxy groups could influence these interactions, potentially enhancing the compound’s binding affinity or specificity .
Biochemical Pathways
Benzene derivatives can participate in a wide range of biochemical processes, and the impact of this compound on specific pathways would likely depend on its precise targets and mode of action .
Pharmacokinetics
Factors such as its molecular weight (259451 g/mol) and physical properties (e.g., boiling point, melting point) could influence its pharmacokinetic behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. For instance, factors such as temperature, pH, and the presence of other molecules could affect its stability and interactions with targets . It is recommended to store this compound in a sealed container at room temperature .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
properties
IUPAC Name |
4-bromo-1-chloro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYJUHWBFADNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627882 | |
Record name | 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | |
CAS RN |
406232-79-9 | |
Record name | 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 406232-79-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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